molecular formula C7H3BrF3N3 B14844808 3-Bromo-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine

3-Bromo-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine

Cat. No.: B14844808
M. Wt: 266.02 g/mol
InChI Key: LSXHNDORTYDQLS-UHFFFAOYSA-N
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Description

3-Bromo-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine is a heterocyclic compound that features a fused imidazo-pyrimidine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with a brominated trifluoromethyl ketone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazo-pyrimidine ring.

    Coupling Reactions: The trifluoromethyl group can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide or tetrahydrofuran.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted imidazo[1,2-A]pyrimidines with various functional groups replacing the bromine atom.
  • Oxidized or reduced derivatives of the parent compound.

Scientific Research Applications

3-Bromo-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Material Science: It is employed in the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its binding affinity to hydrophobic pockets in target proteins. The bromine atom can form halogen bonds with amino acid residues, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

  • 3-Bromo-6-(trifluoromethyl)imidazo[1,2-A]pyridine
  • 6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine
  • 3-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine

Uniqueness: 3-Bromo-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine is unique due to the presence of both a bromine atom and a trifluoromethyl group, which confer distinct electronic and steric properties. These features enhance its reactivity and binding interactions, making it a valuable scaffold in drug discovery and development.

Properties

Molecular Formula

C7H3BrF3N3

Molecular Weight

266.02 g/mol

IUPAC Name

3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyrimidine

InChI

InChI=1S/C7H3BrF3N3/c8-5-2-13-6-12-1-4(3-14(5)6)7(9,10)11/h1-3H

InChI Key

LSXHNDORTYDQLS-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C=C(C=NC2=N1)C(F)(F)F)Br

Origin of Product

United States

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